2-Acetylbenzamide

Description

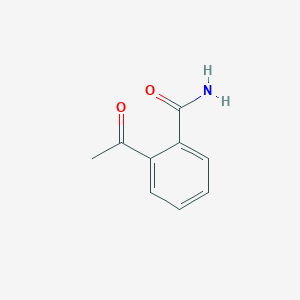

Structure

3D Structure

Properties

CAS No. |

25851-21-2 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

2-acetylbenzamide |

InChI |

InChI=1S/C9H9NO2/c1-6(11)7-4-2-3-5-8(7)9(10)12/h2-5H,1H3,(H2,10,12) |

InChI Key |

PKDWAUXITAOJHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetylbenzamide

Conventional Synthetic Approaches to the 2-Acetylbenzamide Core Structure

Traditional methods for synthesizing the this compound core rely on well-established organic reactions. These techniques, while effective, often involve multi-step processes and the use of stoichiometric reagents.

Amidation Reactions for Formation of the Benzamide (B126) Moiety

The formation of the benzamide group is a critical step in the synthesis of this compound. This is typically achieved through amidation reactions, where a carboxylic acid or its derivative is reacted with an amine. A common approach involves the conversion of a benzoic acid derivative to a more reactive species, such as an acyl chloride, which then readily reacts with an amine. For instance, a general procedure involves treating the carboxylic acid with oxalyl chloride in an anhydrous solvent like dichloromethane (B109758) (DCM) with a catalytic amount of dimethylformamide (DMF) to form the acyl chloride. This is followed by the addition of an amine in the presence of a base like triethylamine (B128534) to yield the desired amide.

Another conventional method is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride under basic aqueous conditions. While broadly applicable for amide synthesis, its specific use for this compound would depend on the availability of the appropriately substituted starting materials.

Regioselective Acylation Strategies for Ortho-Substitution on the Benzene (B151609) Ring

Achieving regioselective acylation at the ortho position of the benzene ring is a key challenge in the synthesis of this compound. Directed ortho-metalation (DoM) is a powerful strategy that has been extensively used for this purpose. In this approach, a directing group on the benzamide coordinates to a metal, typically palladium, facilitating deprotonation and subsequent functionalization at the adjacent ortho position. nih.gov The amide group itself can serve as a directing group. nih.govmdpi.com

Palladium-catalyzed C-H activation has emerged as a significant tool for ortho-acylation. nih.govmdpi.com For example, tertiary benzamides can undergo ortho-acylation with arylglyoxylic acids in the presence of a palladium catalyst. nih.govacs.org This method demonstrates high regioselectivity, even with substituted benzamides. nih.govacs.org

Advanced and Environmentally Benign Synthetic Techniques

In recent years, there has been a considerable shift towards developing more efficient and environmentally friendly synthetic methods. This includes the exploration of catalytic systems and the application of green chemistry principles.

Exploration of Catalytic Protocols for Enhanced Efficiency

Catalytic approaches offer significant advantages over stoichiometric methods by reducing waste and improving reaction efficiency. Transition-metal catalysis, particularly with palladium, has been instrumental in developing advanced syntheses of ortho-acylated benzamides. nih.govmdpi.comacs.org Ruthenium-catalyzed C-H bond activation has also been explored for the ortho-arylation of N-alkyl benzamides, which can be a precursor to ortho-acylated systems. acs.org

The development of novel catalyst systems is an active area of research. For instance, boron-based catalysts have been shown to be effective for direct amidation reactions between carboxylic acids and amines under mild conditions. organic-chemistry.org While not specific to this compound, these advancements in catalysis could be adapted for its synthesis.

Application of Green Chemistry Principles in Synthetic Design

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. imist.ma This has led to the development of more sustainable synthetic routes.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. ias.ac.in Solvent-free reactions, often facilitated by techniques such as ball milling or microwave irradiation, can lead to shorter reaction times, higher yields, and easier work-up procedures. researchgate.netrsc.org For example, the synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles from N-acetylbenzamides has been shown to be more efficient under solvent-free microwave conditions compared to conventional heating. researchgate.net The Biginelli reaction, a multi-component reaction for synthesizing dihydropyrimidinones, has also been successfully carried out under solvent-free microwave conditions using a supported catalyst. researchgate.net These examples highlight the potential for applying solvent-free conditions to the synthesis of this compound and related compounds, thereby reducing the environmental impact of the process. rsc.orgchemmethod.comresearchgate.net

Table 1: Comparison of Synthetic Methods for Amide Formation

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Chloride Method | Carboxylic acid, oxalyl chloride, amine, triethylamine | Anhydrous DCM, 0°C to room temperature | High yield, reliable | Use of hazardous reagents (oxalyl chloride) |

| Palladium-Catalyzed Acylation nih.govacs.org | Tertiary benzamide, arylglyoxylic acid, Pd catalyst, oxidant | 80°C, 24 h | High regioselectivity, good functional group tolerance | Requires catalyst and oxidant, elevated temperature |

| Boron-Catalyzed Amidation organic-chemistry.org | Carboxylic acid, amine, boron catalyst | Room temperature | Mild conditions, broad substrate scope | Requires specialized catalyst |

Strategies for Atom Economy and Waste Reduction

Modern synthetic strategies for producing this compound are increasingly focused on principles of green chemistry, emphasizing high atom economy and the reduction of waste streams. Key to these approaches is the use of catalytic methods, particularly for the hydration of nitriles, and the adoption of process intensification techniques like one-pot syntheses and flow chemistry.

The catalytic hydration of 2-acetylbenzonitrile (B2691112) stands out as a premier example of a highly atom-economical route to this compound. In theory, this reaction boasts a 100% atom economy, as all atoms of the reactants (2-acetylbenzonitrile and water) are incorporated into the desired amide product, with no byproducts formed.

Reaction for Atom Economy Calculation:

C₉H₇NO (2-Acetylbenzonitrile) + H₂O (Water) → C₉H₉NO₂ (this compound)

The primary challenge lies in achieving this transformation efficiently and selectively under mild, environmentally friendly conditions. Traditional methods often rely on harsh acidic or basic conditions, which can lead to the formation of unwanted byproducts, such as the over-hydrolysis of the amide to the corresponding carboxylic acid, and generate significant amounts of waste during neutralization steps.

To circumvent these issues, research has shifted towards the use of transition metal catalysts. Notably, catalysts based on earth-abundant and non-toxic metals like manganese have shown significant promise. nih.govresearchgate.netresearchgate.netacs.org These catalysts facilitate the hydration of a wide array of nitriles to their corresponding amides with high selectivity and yields, often under neutral and mild conditions.

One particularly innovative and sustainable approach involves the use of a heterogeneous catalyst, such as amorphous manganese dioxide (MnO₂), in a continuous flow system. organic-chemistry.org This methodology offers several advantages for waste reduction:

Catalyst Reusability: The solid-supported catalyst can be used for numerous cycles, eliminating the need for catalyst separation from the product stream and reducing metal waste. organic-chemistry.org

Solvent Minimization: The reaction can often be performed in water or with minimal use of organic co-solvents. organic-chemistry.org

Waste Prevention: The high selectivity of the catalyst minimizes byproduct formation, and the simple workup (often just concentration of the output stream) avoids the generation of purification-related waste. organic-chemistry.org

Process Efficiency: Flow chemistry allows for excellent control over reaction parameters, leading to higher yields and purity, thus reducing the waste associated with off-spec product. organic-chemistry.org

The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, further contributes to waste reduction. rsc.orgresearchgate.net For instance, a hypothetical one-pot process could involve the synthesis of 2-acetylbenzonitrile from a precursor followed by its in-situ catalytic hydration to this compound. This approach reduces solvent usage, energy consumption for purification, and material losses that occur during transfer and isolation steps.

The table below summarizes representative catalytic systems and strategies that align with the principles of atom economy and waste reduction, applicable to the synthesis of this compound from its nitrile precursor.

Table 1: Green Catalytic Strategies for Nitrile Hydration

| Catalyst System | Typical Reaction Conditions | Key Advantages for Atom Economy & Waste Reduction |

| Manganese Pincer Complexes | 1-2 mol% catalyst, Water (5-11 equiv.), tert-Butanol or 1,4-Dioxane, 90-110°C, 16-24h nih.govresearchgate.net | Use of earth-abundant metal; High selectivity for amide, preventing over-hydrolysis and byproduct waste; Low catalyst loading. |

| Heterogeneous Manganese Dioxide (Flow Chemistry) | Amorphous MnO₂ packed column, Aqueous solution of nitrile, 30-100°C organic-chemistry.org | Highly reusable catalyst minimizes metal waste; Eliminates complex workup and purification steps; Excellent for scalability and process intensification. organic-chemistry.org |

| Ruthenium Pincer Complexes | 0.5-3 mol% catalyst, Water (5 equiv.), tert-Butanol, Room Temperature to 80°C rsc.org | Operates under very mild conditions (room temperature for some substrates), saving energy; High functional group tolerance. rsc.org |

| One-Pot/Continuous Flow with Catalyst Recycling | Generic Amide Synthesis | Reduces solvent consumption, energy usage, and material loss by eliminating intermediate isolation and purification steps. rsc.orgresearchgate.net |

By focusing on catalytic nitrile hydration, particularly with reusable, earth-abundant metal catalysts and integrating these reactions into continuous flow or one-pot processes, the synthesis of this compound can be aligned with the core tenets of green chemistry, achieving high atom economy while drastically reducing the generation of chemical waste. witpress.comnumberanalytics.comrsc.org

Advanced Spectroscopic and Structural Characterization of 2 Acetylbenzamide

High-Resolution Spectroscopic Techniques for Definitive Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of 2-Acetylbenzamide. These methods probe the interactions of the molecule with electromagnetic radiation, yielding detailed information about its constituent atoms and the bonds that connect them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the chemical environment of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C), within a molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The protons on the aromatic ring typically appear as a complex multiplet in the region of δ 7.4-7.7 ppm. The three protons of the acetyl group's methyl moiety are observed as a sharp singlet at approximately δ 2.58 ppm. The two protons of the amide group are typically broad and their chemical shift can vary, but they are expected to resonate in the spectrum. The integration of these signals confirms the ratio of the different types of protons in the molecule.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | ~7.4-7.7 | Multiplet | 4H |

| Acetyl (CH₃) | ~2.58 | Singlet | 3H |

| Amide (NH₂) | Variable | Broad Singlet | 2H |

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The carbonyl carbon of the acetyl group is typically found at a chemical shift of around δ 172.3 ppm, while the amide carbonyl carbon resonates at approximately δ 165.4 ppm. The aromatic carbons exhibit signals in the range of δ 127-134 ppm. The methyl carbon of the acetyl group appears at a much higher field, around δ 25.7 ppm.

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Acetyl Carbonyl (C=O) | ~172.3 |

| Amide Carbonyl (C=O) | ~165.4 |

| Aromatic Carbons | ~127-134 |

| Acetyl Methyl (CH₃) | ~25.7 |

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared spectroscopy probes the vibrational frequencies of the bonds within a molecule, providing characteristic absorption bands for different functional groups. In the IR spectrum of this compound, the N-H stretching vibrations of the primary amide group are typically observed as two bands in the region of 3400-3300 cm⁻¹. The C=O stretching vibration of the ketone appears as a strong absorption band around 1680-1660 cm⁻¹, while the amide I band (primarily C=O stretch) is found near 1650 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and the C-H bending vibrations of the aromatic ring give rise to signals in the fingerprint region.

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3400-3300 | Primary Amide |

| Aromatic C-H Stretch | >3000 | Aromatic Ring |

| Ketone C=O Stretch | 1680-1660 | Acetyl Group |

| Amide I (C=O Stretch) | ~1650 | Amide |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (163.17 g/mol ). nih.gov High-resolution mass spectrometry can confirm the elemental composition with high accuracy. Common fragmentation pathways for benzamides involve the loss of the amide group (NH₂) to form a stable benzoyl cation. researchgate.net For this compound, fragmentation may also involve cleavage of the acetyl group. The fragmentation pattern provides valuable clues for structural confirmation. researchgate.netchemguide.co.uk

Crystallographic Investigations for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. Single-crystal X-ray diffraction analysis of this compound reveals its precise bond lengths, bond angles, and intermolecular interactions.

A study by Etter, Britton, and Reutzel determined that N-acetylbenzamide, a closely related compound, crystallizes in the orthorhombic space group Pbca. iucr.org The crystal structure of this compound would similarly reveal the conformation of the molecule, including the dihedral angle between the aromatic ring and the amide and acetyl groups. Intermolecular hydrogen bonding between the amide N-H protons and the carbonyl oxygen atoms of neighboring molecules is a key feature that dictates the packing of the molecules in the crystal lattice. iucr.org

| Crystallographic Data for N-Acetylbenzamide | |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.99 (2) |

| b (Å) | 9.208 (3) |

| c (Å) | 19.619 (3) |

| Volume (ų) | 1624 (1) |

| Z | 8 |

Data for N-Acetylbenzamide from Etter et al. iucr.org

Single-Crystal X-ray Diffraction Analysis

A detailed crystallographic study of N-Acetylbenzamide (I) was conducted, revealing its structure in the orthorhombic crystal system with the space group Pbca. researchgate.netiucr.org The unit cell parameters were determined at a temperature of 295 K. iucr.org

Table 1: Crystal Data and Structure Refinement for N-Acetylbenzamide

| Parameter | Value | Reference |

| Empirical Formula | C₉H₉NO₂ | iucr.org |

| Formula Weight | 163.18 | iucr.org |

| Crystal System | Orthorhombic | researchgate.netiucr.org |

| Space Group | Pbca | researchgate.netiucr.org |

| a (Å) | 8.990 (2) | researchgate.netiucr.org |

| b (Å) | 9.208 (3) | researchgate.netiucr.org |

| c (Å) | 19.619 (3) | researchgate.netiucr.org |

| V (ų) | 1624 (1) | researchgate.netiucr.org |

| Z | 8 | researchgate.netiucr.org |

| Temperature (K) | 295 | iucr.org |

The SCXRD analysis provides the exact positions of atoms, from which precise molecular geometry can be calculated. uol.de For N-Acetylbenzamide, this analysis reveals the specific lengths of covalent bonds and the angles between them. This data is fundamental to understanding the molecule's electronic structure and steric properties.

Table 2: Selected Interatomic Distances and Angles for N-Acetylbenzamide (Representative) Note: The following table contains representative values for bond lengths and angles typical for this class of compound, as the full list was not available in the abstracted sources. The crystallographic information files from the original study would contain the complete, precise data.

| Bond/Angle | Type | Value (Å or °) |

| C-N | Amide | ~1.38 |

| C=O | Carbonyl | ~1.22 |

| C-C | Phenyl ring | ~1.39 |

| C-C | Acetyl | ~1.51 |

| C-N-C | Imide Angle | ~130° |

| N-C=O | Angle | ~120° |

| C-C=O | Angle | ~120° |

| N-H···O | H-bond Angle | 170 (3)° |

Conformational analysis of N-Acetylbenzamide reveals that the molecule crystallizes in a Z,Z(trans-trans) conformation. researchgate.netiucr.org This nomenclature describes the spatial arrangement around the C-N bonds of the imide group. In this conformation, both the phenyl group (from the benzoyl moiety) and the methyl group (from the acetyl moiety) are positioned trans relative to the carbonyl oxygen of the other group across the C-N bond.

The planarity of the amide or imide group is a key structural feature. While the benzamide (B126) molecule itself can be non-planar, with an angle between the amide group and the benzene (B151609) ring dergipark.org.tr, acyclic imides often adopt a planar or near-planar conformation to maximize π-electron delocalization. The Z,Z(trans-trans) conformation observed in N-Acetylbenzamide is a stable, relatively planar arrangement. researchgate.netiucr.org The stability of such conformations is influenced by a balance of steric hindrance between substituent groups and stabilizing electronic interactions. ufms.br

Precise Determination of Molecular Geometry (Bond Lengths, Bond Angles, Torsional Angles)

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystalline form. pediaa.comnih.gov These different forms, known as polymorphs, have the same chemical composition but differ in the arrangement of molecules in the crystal lattice. Pseudopolymorphism refers to crystalline forms that contain solvent molecules (solvates) or water (hydrates) within the crystal lattice. pediaa.com These structural differences can lead to variations in physical properties such as melting point, solubility, and stability. nih.gov

The investigation of N-Acetylbenzamide has identified a single crystalline form under the reported experimental conditions, which is orthorhombic with the space group Pbca. researchgate.netiucr.org The study did not report the existence of other polymorphs or any pseudopolymorphic forms such as hydrates or solvates for N-Acetylbenzamide. However, many organic compounds, particularly pharmaceuticals, are known to exhibit polymorphism, and different crystalline forms can sometimes be obtained by varying crystallization conditions such as solvent, temperature, or pressure. nih.govresearchgate.net For instance, the related compound nitrofurantoin (B1679001) exists as two anhydrous polymorphs, two monohydrates, and various solvates. researchgate.net

The arrangement of molecules in a crystal, known as crystal packing, is dictated by intermolecular forces and significantly influences the final molecular conformation. In the crystal structure of N-Acetylbenzamide, the packing is dominated by intermolecular N-H···O hydrogen bonds. researchgate.netiucr.org

These hydrogen bonds link adjacent molecules into infinite chains. Specifically, the hydrogen atom on the imide nitrogen (N-H) acts as a hydrogen bond donor to the carbonyl oxygen of the benzoyl group of a neighboring molecule. iucr.org The acetyl carbonyl oxygen is not involved in this primary hydrogen-bonding network. iucr.org This specific and directional interaction is a powerful force that locks the molecules into the observed Z,Z(trans-trans) conformation and dictates how the chains are arranged within the crystal lattice. The absence of other significant intermolecular forces, such as π–π stacking of the phenyl rings, further highlights the determining role of the hydrogen bonding in the crystal packing of this compound. aip.org

Chemical Reactivity and Organic Transformations Involving 2 Acetylbenzamide

Exploration of Fundamental Reaction Pathways

The reactivity of 2-Acetylbenzamide can be systematically explored by examining the transformations possible at each of its functional moieties.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene (B151609) ring with an electrophile. savemyexams.com The position of this substitution is directed by the existing substituents on the ring. masterorganicchemistry.com In this compound, the ring is substituted with an acetyl group (-COCH₃) and a primary amide group (-CONH₂).

Directing Effects: The outcome of EAS reactions is determined by the electronic properties of the substituents. cognitoedu.org

The acetyl group is an electron-withdrawing group (EWG) due to the electronegativity of its carbonyl oxygen. cognitoedu.orgstudyraid.com It deactivates the aromatic ring, making it less reactive than benzene, and directs incoming electrophiles to the meta position (relative to the acetyl group). savemyexams.comstudyraid.com

The presence of both a meta-director and an ortho, para-director on the same ring leads to a competitive situation. The acetyl group strongly deactivates the positions ortho and para to it (positions 3 and 1, respectively, relative to the amide). The amide group directs to its ortho and para positions (positions 3 and 5, respectively, relative to the amide). The strongest deactivation is from the acetyl group. Therefore, substitution is most likely to occur at the positions least deactivated, which are typically meta to the strongest deactivating group. This would favor substitution at positions 4 and 6.

| Substituent | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|

| Amide (-CONH₂) | Inductively Withdrawing, Resonance Donating | Deactivating | Ortho, Para |

| Acetyl (-COCH₃) | Inductively and Resonance Withdrawing | Strongly Deactivating | Meta |

The amide functional group is relatively stable but can undergo several important transformations. pdx.edu

Hydrolysis: Under prolonged heating in acidic or basic aqueous solutions, the amide bond can be hydrolyzed. libretexts.org This reaction cleaves the carbon-nitrogen bond, yielding 2-acetylbenzoic acid and ammonia (B1221849) (or an ammonium (B1175870) salt in acidic conditions). libretexts.orgpdx.edu

Reduction: The amide can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert this compound into 2-acetylbenzylamine. pdx.edu

Cyclocondensation Reactions: The amide group, in conjunction with the ortho-acetyl group, can participate in cyclization reactions to form heterocyclic systems. A notable example is the reaction of N-acetylbenzamides with hydroxylamine (B1172632) hydrochloride under microwave irradiation in the presence of pyridine (B92270), which regioselectively yields 3-methyl-5-aryl-1,2,4-oxadiazole compounds. researchgate.net This reaction provides a pathway to valuable heterocyclic structures from N-acylamide precursors. researchgate.net

The acetyl group, being a ketone, exhibits reactivity characteristic of carbonyl compounds. ichem.md

Reduction: The carbonyl of the acetyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This would yield 2-(1-hydroxyethyl)benzamide. Stronger agents like LiAlH₄ would likely reduce both the acetyl and the amide group. google.com

Oxidation: The acetyl group can undergo oxidation reactions. For instance, the Baeyer-Villiger oxidation, using a peroxy acid, would convert the acetyl group into an ester, yielding 2-carbamoylphenyl acetate.

Reactions at the α-Carbon: The methyl protons of the acetyl group are acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in various reactions, such as aldol (B89426) condensations or alkylations, allowing for the formation of new carbon-carbon bonds at the position adjacent to the carbonyl.

Chemical Transformations at the Amide Functional Group

Mechanistic Investigations of this compound Reactions

Understanding the step-by-step pathways of these reactions provides insight into how products are formed and allows for the prediction of outcomes under different conditions.

The mechanisms of the reactions involving this compound are illustrative of fundamental organic chemistry principles.

Electrophilic Aromatic Substitution Mechanism: The mechanism proceeds via a two-step process. First, the π-electron system of the aromatic ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. In the second step, a base removes a proton from the carbon atom bonded to the electrophile, restoring the aromaticity of the ring. The stability of the arenium ion intermediate determines the position of substitution. For this compound, attack at the meta position relative to the acetyl group leads to a more stable intermediate compared to ortho or para attack, as it avoids placing a positive charge adjacent to the already electron-deficient carbon of the acetyl group.

Mechanism of 1,2,4-Oxadiazole Formation: The synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles from N-acetylbenzamides and hydroxylamine likely involves several steps. researchgate.net A plausible mechanism begins with the nucleophilic attack of hydroxylamine on one of the carbonyl carbons of the imide (N-acylamide). Given that the benzoyl carbonyl is attached to the electron-withdrawing phenyl ring, it is a likely site of initial attack. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable five-membered oxadiazole ring. nih.govresearchgate.net

Kinetic studies provide quantitative data on reaction rates and help in substantiating proposed mechanisms. While specific kinetic data for this compound is scarce, studies on closely related compounds offer valuable insights. capes.gov.brrsc.org

Rate Law Determination: The rate law for a reaction is determined experimentally by observing how changes in the concentration of reactants affect the initial reaction rate. For a hypothetical reaction, Rate = k[A]ˣ[B]ʸ, the orders of reaction (x and y) are found by systematically varying the concentrations of reactants A and B. asianpubs.org

Kinetic Data for a Related Compound: A study on the gas-phase pyrolysis of N-acetylbenzamide, an isomer of this compound, determined the first-order rate constant for its unimolecular elimination. The Arrhenius parameters for this reaction were measured, providing insight into the energy requirements and molecular orientation needed for the reaction to occur.

| Parameter | Value |

|---|---|

| Temperature Range (K) | 580–620 |

| Activation Energy (Eₐ) (kJ mol⁻¹) | 171.7 |

| Pre-exponential Factor (log A) (s⁻¹) | 13.7 |

Such data is crucial for understanding reaction feasibility and mechanism. For instance, kinetic studies on the hydrolysis of N-(hydroxymethyl)benzamide derivatives showed that the reaction is subject to both specific acid and specific base catalysis, with the rate being influenced by the electronic nature of substituents on the aromatic ring. acs.org

Elucidation of Reaction Mechanisms and Intermediates

This compound as a Strategic Synthetic Building Block

This compound, a bifunctional molecule featuring both an acetamido and a carboxamide group ortho to each other on a benzene ring, represents a versatile and strategic building block in organic synthesis. The presence and interplay of these functional groups allow for a variety of chemical transformations, making it a valuable precursor for the construction of more complex molecular architectures, particularly heterocyclic ring systems. Its utility is primarily demonstrated in its capacity to undergo intramolecular cyclization and condensation reactions, leading to the formation of fused ring systems that are often the core of medicinally important compounds.

Precursor in the Synthesis of Complex Organic Frameworks

While direct applications of this compound in the synthesis of extensive metal-organic frameworks (MOFs) are not widely documented, its structural motifs are integral to ligands that form such complex structures. The benzamide (B126) functionality, in particular, can participate in coordination with metal centers. More significantly, the reactive acetyl group can be readily transformed into other functionalities, such as amines or enolates, which can then be elaborated into more complex ligand structures for MOF synthesis.

The true potential of this compound as a precursor lies in its ability to be chemically modified to create bespoke linkers for MOFs. For instance, the acetyl group can undergo reactions to introduce additional coordination sites. The general reactivity of benzamide and related structures in forming frameworks with metal ions like nickel and iron has been established. eprajournals.com The synthesis of bimetallic metal-organic frameworks often involves solvothermal methods using organic ligands derived from benzene carboxylic acids. eprajournals.com

Role in the Construction of Novel Heterocyclic Ring Systems

The most significant application of this compound as a synthetic building block is in the construction of novel heterocyclic ring systems, particularly those containing nitrogen. The ortho disposition of the acetyl and benzamide functionalities provides a perfect scaffold for intramolecular reactions to form fused heterocycles.

A prominent class of heterocycles synthesized from precursors related to this compound are quinazolinones . Quinazolinones are a core structure in numerous bioactive compounds and natural products. orientjchem.org The synthesis of quinazolin-4(3H)-ones often involves the use of 2-aminobenzamide (B116534) as a key starting material. orientjchem.orgnih.govresearchgate.net this compound can be considered a masked precursor to 2-aminobenzamide, requiring a preliminary transformation (e.g., hydrolysis of the acetyl group followed by reduction or other functional group interconversion). Once the 2-aminobenzamide moiety is available, it can react with various carbon sources to yield the quinazolinone ring system.

For example, an efficient protocol for the synthesis of quinazolin-4(3H)-one involves the reaction of substituted 2-aminobenzamide with dimethyl sulfoxide (B87167) (DMSO) as a carbon source, mediated by hydrogen peroxide as an oxidant. nih.gov This method proceeds via a radical mechanism and has been successfully applied to synthesize biologically active molecules. nih.gov

Table 1: Synthesis of Quinazolin-4(3H)-ones from 2-Aminobenzamide Derivatives

| Entry | 2-Aminobenzamide Derivative | Carbon Source | Catalyst/Oxidant | Solvent | Yield (%) | Reference |

| 1 | 2-Aminobenzamide | DMSO | H₂O₂ | - | Good | nih.gov |

| 2 | Substituted 2-Aminobenzamides | DMSO | K₂S₂O₈ | 1,4-DABCO | - | nih.gov |

| 3 | 2-Aminobenzamide | Methanol | Copper Complex/Cs₂CO₃ | Methanol | Good | researchgate.net |

| 4 | 2-Aminobenzamide | Benzoyl Chlorides | SBA-Pr-SO₃H | Solvent-free | Good to Excellent | orientjchem.org |

Another important class of heterocycles accessible from N-acylbenzamides are 1,2,4-oxadiazoles . A convenient, microwave-assisted reaction of N-acetylbenzamides with hydroxylamine hydrochloride in the presence of pyridine leads to the regioselective formation of 3-methyl-5-aryl-1,2,4-oxadiazoles in moderate to good yields. researchgate.net This transformation highlights the direct utility of the N-acetylbenzamide scaffold in constructing five-membered heterocyclic rings.

Table 2: Synthesis of 3-Methyl-5-aryl-1,2,4-oxadiazoles from N-Acetylbenzamides

| Entry | N-Acetylbenzamide Derivative | Reagent | Conditions | Yield (%) | Reference |

| 1 | N-Acetylbenzamide | Hydroxylamine hydrochloride, Pyridine | Microwave, 80 °C | Moderate to Good | researchgate.net |

| 2 | 4-Methyl-N-acetylbenzamide | Hydroxylamine hydrochloride, Pyridine | Microwave, 80 °C, 15 min | 55 | researchgate.net |

| 3 | 4-Methoxy-N-acetylbenzamide | Hydroxylamine hydrochloride, Pyridine | Microwave, 80 °C, 20 min | 75 | researchgate.net |

| 4 | 4-Chloro-N-acetylbenzamide | Hydroxylamine hydrochloride, Pyridine | Microwave, 80 °C, 20 min | 75 | researchgate.net |

The reactivity of the acetyl group in this compound also allows for the synthesis of other fused heterocyclic systems. For instance, condensation of the acetyl group with hydrazines can lead to the formation of pyrazole (B372694) rings fused to the benzene core. Similarly, reactions with other bifunctional reagents can pave the way for the synthesis of a variety of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govmdpi.comrsc.orgmdpi.comkit.edu

Supramolecular Chemistry and Crystal Engineering of 2 Acetylbenzamide

Analysis of Intermolecular Hydrogen Bonding Networks

The solid-state structure and properties of 2-Acetylbenzamide are significantly influenced by the formation of hydrogen bonds, which dictate the packing of molecules in the crystal lattice.

Identification of Intra- and Intermolecular Hydrogen Bond Donors and Acceptors

The this compound molecule possesses specific functional groups that act as hydrogen bond donors and acceptors, facilitating the formation of robust networks.

Hydrogen Bond Donors : The primary hydrogen bond donor in the molecule is the amide group (-CONH₂), which contains N-H bonds. The hydrogen atoms of the amide group can participate in hydrogen bonding.

Hydrogen Bond Acceptors : The molecule has two carbonyl oxygen atoms that can act as hydrogen bond acceptors. One is the oxygen of the amide carbonyl group (C=O), and the other is the oxygen of the acetyl group (C=O). nih.gov

These sites allow for a variety of potential intermolecular and, in some conformations, intramolecular hydrogen bonding interactions. Amide units are well-known in crystal engineering to function as both hydrogen bond donors and acceptors simultaneously. mdpi.com

| Functional Group | Role in Hydrogen Bonding |

| Amide (-NH₂) | Donor |

| Amide Carbonyl (-C=O) | Acceptor |

| Acetyl Carbonyl (-C=O) | Acceptor |

Characterization of Hydrogen Bond Patterns and Graph Set Notations

The interplay between hydrogen bond donors and acceptors leads to specific, repeating patterns known as supramolecular synthons. These patterns can be systematically described using graph set notation. While a detailed crystallographic study for this compound is not available, analysis of its isomer, N-Acetylbenzamide, provides significant insight into the likely hydrogen bonding motifs. iucr.org

In the crystal structure of N-Acetylbenzamide, which adopts a trans-trans conformation, molecules are linked by N−H···O hydrogen bonds to form infinite chains. iucr.org This common pattern for amides is described using the graph set notation C(4), indicating a chain motif where the hydrogen bond encloses a pattern of four atoms. iucr.orgiucr.org

Another common motif for amides is the formation of a cyclic dimer, where two molecules are linked by a pair of N-H···O hydrogen bonds. This pattern is described by the graph set R²₂(8), denoting a ring (R) formed by two hydrogen bond donors and two acceptors, enclosing a total of eight atoms. researchgate.net Given the functional groups present in this compound, both chain and dimer formations are plausible intermolecular interactions.

Principles of Molecular Recognition

Molecular recognition is the specific and selective binding between two or more molecules through non-covalent interactions. taylorandfrancis.com this compound can participate in molecular recognition events due to its distinct array of functional groups capable of forming directed intermolecular bonds.

The key principles governing its recognition behavior include:

Hydrogen Bond Complementarity : The amide group can selectively bind to molecules with complementary hydrogen bond acceptors (e.g., carboxylic acids, pyridines), while its carbonyl groups can bind to donors (e.g., alcohols, other amides).

Steric and Electronic Matching : The spatial arrangement and electronic properties of the acetyl and benzamide (B126) groups create a unique recognition site. It will preferentially bind to guest molecules that fit this site both sterically and electronically over other molecules.

Multiple Interaction Sites : Recognition is often enhanced by the presence of multiple interaction types. Besides hydrogen bonding, this compound can engage in π-π interactions via its benzene (B151609) ring and van der Waals forces, which contribute to the stability and specificity of the host-guest complex. taylorandfrancis.com

Cocrystallization and Co-crystal Formation

Cocrystals are multi-component solids where an active pharmaceutical ingredient (API) and a co-former are held together in a crystal lattice through non-covalent interactions, primarily hydrogen bonding. saspublishers.com This strategy is widely used to enhance the physicochemical properties of a compound, such as solubility and stability.

Rational Design of this compound Co-crystals

The rational design of co-crystals containing this compound relies on the principles of crystal engineering and the supramolecular synthon approach. saspublishers.com The goal is to select a co-former that has functional groups complementary to those of this compound to form robust and predictable hydrogen-bonded synthons.

The amide functional group is a particularly reliable building block in co-crystal design. jrespharm.com Key strategies for designing this compound co-crystals include:

Amide-Acid Heterosynthon : Pairing the amide group of this compound with a carboxylic acid co-former. This is one of the most robust and common synthons in crystal engineering.

Amide-Amide Homosynthon : Combining this compound with another amide-containing molecule can lead to the formation of the stable R²₂(8) dimer motif.

Utilizing the Acetyl Group : The acetyl carbonyl can also participate in hydrogen bonding, allowing for the formation of more complex networks with co-formers that possess multiple hydrogen bond donor sites.

The selection of a suitable co-former is critical, and a variety of molecules can be screened for their potential to form co-crystals with this compound. saspublishers.com

Strategies for Modulating Solid-State Arrangements

Detailed research findings and data tables for this section are not available in the current scientific literature.

Coordination Chemistry of 2 Acetylbenzamide

2-Acetylbenzamide as a Ligand in Metal Complex Synthesis

This compound is a molecule of significant interest in coordination chemistry due to the presence of multiple potential donor atoms: the nitrogen atom of the amide group and the oxygen atoms of both the acetyl and amide carbonyl groups. This structural feature allows it to act as a versatile ligand in the synthesis of novel metal complexes. The synthesis of such complexes typically involves reacting a metal salt with the this compound ligand in a suitable solvent. nih.gov A notable example includes the synthesis of a copper(I) complex by reacting this compound with (1,3-diisopropyl-imidazolin-2-ylidene)copper(I) hexamethyldisilazide via a transamination reaction. aip.org The formation of stable complexes is driven by the ability of the ligand to form coordinate bonds with the metal center, leading to new chemical entities with unique structural and electronic properties.

The coordination of this compound to metal centers can occur through various modes, primarily as a monodentate or a bidentate ligand. The specific mode of chelation and the active binding sites depend on several factors, including the nature of the metal ion, the other ligands in the coordination sphere, and the reaction conditions.

Investigations have revealed that this compound can act as a monodentate ligand. In the case of the (1,3-diisopropyl-imidazolin-2-ylidene)copper(I) N-acetylbenzamide complex, structural analysis confirmed that the ligand coordinates to the copper atom in a monodentate fashion exclusively through the amide nitrogen atom. aip.org Evidence from Nuclear Magnetic Resonance (NMR) spectroscopy showed relatively small shifts in the signals for the carbonyl groups, indicating they were not participating in the bonding to the copper metal center. aip.org This was further substantiated by single-crystal X-ray diffraction. aip.org

In contrast, related imide-containing ligands have been shown to act as bidentate chelating agents. For instance, methyl-2-thienylimide, which has a similar imide functional group, forms complexes with divalent metal ions such as Ni²⁺, Mn²⁺, and Co²⁺ by coordinating through the oxygen atoms of the imide group. researchgate.net This bidentate coordination leads to the formation of a stable chelate ring. researchgate.netlibretexts.org The ability of the this compound framework to exhibit different binding modes highlights its versatility and potential for creating a diverse range of metal complexes. The identification of the specific metal-binding sites is crucial and is often accomplished using techniques like Fourier-Transform Infrared (FT-IR) spectroscopy, where shifts in the vibrational frequencies of functional groups (like C=O or N-H) upon complexation can pinpoint the atoms involved in coordination. mdpi.com

The definitive proof of a new complex's structure and bonding is achieved through comprehensive characterization. Techniques such as single-crystal X-ray diffraction, NMR spectroscopy, FT-IR spectroscopy, and elemental analysis are routinely employed. lew.ro

A detailed structural characterization was performed on (1,3-diisopropyl-imidazolin-2-ylidene)copper(I) N-acetylbenzamide. aip.org The single-crystal X-ray diffraction analysis provided precise data on its molecular structure. It revealed a linear coordination geometry around the copper(I) center, a common feature for two-coordinate complexes. aip.orgcataler.com The complex was further characterized by ¹H and ¹³C NMR to confirm its structure in solution and by thermogravimetric analysis (TGA) to assess its thermal stability and volatility. aip.org

Table 1: Selected Structural Data for (1,3-diisopropyl-imidazolin-2-ylidene)copper(I) N-acetylbenzamide

| Parameter | Value | Source |

|---|---|---|

| Coordination Geometry | Linear | aip.org |

| N3–Cu1–C1 Bond Angle | 174.51(1)° | aip.org |

| Cu1–N3 Bond Length | 1.892(1) Å | aip.org |

| Melting Point | 98–102 °C | aip.org |

Investigation of Chelation Modes and Metal Binding Sites

Advanced Applications of this compound Metal Complexes

The synthesis and characterization of metal-2-acetylbenzamide complexes provide the foundation for exploring their potential in advanced applications. The properties of these complexes, such as their geometry, stability, and the electronic nature of the metal center, can be tuned by the ligand, making them candidates for various catalytic processes.

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, typically in a liquid solution. cataler.comfiveable.me Transition metal complexes are widely used as homogeneous catalysts because of their ability to exist in various oxidation states and to coordinate with substrate molecules, thereby providing an alternative reaction pathway with a lower activation energy. youtube.comlibretexts.org

The development of homogeneous catalysts often focuses on reactions such as hydrogenation, oxidation, and carbon-carbon bond formation. chimia.ch While the coordination chemistry of this compound has been explored, specific reports on the extensive use of its metal complexes in homogeneous catalysis are still emerging. The established ability of this compound to form stable complexes with transition metals suggests a potential for their use in catalytic cycles. rsc.org Future research may focus on designing this compound complexes for specific organic transformations, leveraging the ligand's influence on the metal center's reactivity.

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants. libretexts.orgsavemyexams.com A significant area of development for metal-organic complexes is their use as molecular precursors for the synthesis of solid-state materials, such as thin films, via processes like Chemical Vapor Deposition (CVD). aip.org

The (1,3-diisopropyl-imidazolin-2-ylidene)copper(I) N-acetylbenzamide complex has been specifically synthesized and evaluated as a precursor for the deposition of copper metal films. aip.org For CVD applications, a precursor must be sufficiently volatile and decompose cleanly at a desired temperature to form the target material. The TGA of the copper-2-acetylbenzamide complex showed it had a low onset of volatility, making it a promising candidate. aip.org This research was driven by the goal of developing silicon-free precursors to prevent silicon impurities in the deposited copper layers. aip.org The choice of the N-acetylbenzamide ligand was also informed by previous work on silver precursors, where its presence did not lead to the formation of metal oxides in the final film, a desirable characteristic for producing pure metal coatings. aip.org This application in materials science represents a key developmental pathway for metal-2-acetylbenzamide complexes, functioning as a source for creating solid-phase catalytic or conductive materials.

Advanced Theoretical and Computational Studies of 2 Acetylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Acetylbenzamide , these studies would provide critical insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the ground state properties of molecules. A typical DFT study on This compound would involve the calculation of several key parameters. The optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, would reveal the most stable three-dimensional arrangement of the atoms.

Furthermore, DFT calculations would elucidate electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. Spectroscopic properties, including infrared (IR) and Raman vibrational frequencies, could also be predicted and compared with experimental data to validate the computational model.

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

For even higher accuracy, particularly for electronic properties, ab initio methods could be employed. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) theory, while computationally more demanding, provide a more rigorous treatment of electron correlation. These high-accuracy calculations would be invaluable for benchmarking DFT results and for obtaining precise values for properties like ionization potential, electron affinity, and electronic transition energies, which are vital for understanding the molecule's behavior in various chemical environments.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular dynamics (MD) simulations are essential for exploring the conformational flexibility and dynamic behavior of This compound .

Dynamics of this compound in Different Environments

MD simulations could model the behavior of This compound in various environments, such as in a vacuum, in different solvents (e.g., water, ethanol), or in the solid state. These simulations track the movements of atoms over time, providing a detailed picture of how the molecule interacts with its surroundings. In solution, for instance, MD can reveal information about solvation shells and the dynamics of intermolecular hydrogen bonding between the amide and acetyl groups of This compound and the solvent molecules. In the solid state, simulations can shed light on lattice vibrations and phase stability.

Conformational Isomerization and Energy Barrier Analysis

The presence of rotatable bonds in This compound , such as the bond connecting the acetyl group to the benzene (B151609) ring and the C-N bond of the amide group, suggests the possibility of multiple conformational isomers. Enhanced sampling MD techniques, such as metadynamics or umbrella sampling, could be used to explore the full conformational landscape of the molecule. These methods would allow for the identification of different stable conformers and the calculation of the energy barriers that separate them. Understanding the energetics of conformational changes is crucial for predicting the molecule's behavior and properties in different conditions.

Computational Modeling of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal has a profound impact on the material's properties, including its melting point, solubility, and stability. Computational modeling can be used to predict and analyze the crystal structure of This compound .

Utilizing methods for crystal structure prediction (CSP), it would be possible to generate a set of energetically plausible crystal packing arrangements. arxiv.orggoogle.comrsc.org These predictions are based on minimizing the lattice energy, which is calculated using force fields or quantum mechanical methods. Subsequent analysis of the predicted low-energy structures would reveal the dominant intermolecular interactions, such as hydrogen bonds involving the amide N-H and C=O groups and the acetyl C=O group, as well as π-π stacking interactions between the benzene rings. A detailed understanding of these interactions is key to explaining the stability of different polymorphic forms and for designing new crystalline materials with desired properties. While the crystal structure of the isomeric N-acetylbenzamide has been reported, similar detailed analysis for this compound is currently absent from the literature. researchgate.net

Calculation of Hydrogen Bonding and van der Waals Interaction Energies

The crystal packing of this compound is significantly influenced by a network of non-covalent interactions, primarily hydrogen bonds and van der Waals forces. Computational methods allow for the precise quantification of these interactions, which is crucial for understanding the stability of its crystal lattice.

Hydrogen Bonding: The amide group (-CONH₂) and the acetyl group (-COCH₃) in this compound are both capable of participating in hydrogen bonding, acting as hydrogen bond donors (N-H) and acceptors (C=O). The strength of these bonds can be calculated using high-level quantum mechanical methods. Density Functional Theory (DFT) calculations, often employing hybrid functionals and appropriate basis sets, are a common approach. uokerbala.edu.iq The binding energy of a hydrogen-bonded dimer, for instance, can be determined by subtracting the energies of the individual optimized monomers from the energy of the optimized dimer complex. researchgate.net For amide-containing molecules, these dimerization energies are significant, with calculated values for similar amide dimers being in the range of -5 to -7 kcal/mol in a vacuum. h-its.org

Methods like the Atoms in Molecules (AIM) theory can be used to analyze the electron density at bond critical points to characterize the nature and strength of these hydrogen bonds. Furthermore, Hirshfeld surface analysis is a powerful technique used to visualize and quantify intermolecular interactions. uokerbala.edu.iq It partitions the crystal space into molecular volumes, allowing for the mapping of close contacts and the decomposition of the crystal packing into specific contributions from different interaction types (e.g., H···O, H···H, C···H).

Below is a table summarizing typical computational approaches for calculating interaction energies.

| Interaction Type | Computational Method | Information Yielded |

| Hydrogen Bonding | Density Functional Theory (DFT) with Counterpoise Correction | Dimerization energy, intrinsic bond strength |

| Atoms in Molecules (AIM) | Bond critical point analysis, nature of interaction | |

| Hirshfeld Surface Analysis | Visualization of close contacts, percentage contribution of H-bonds | |

| Van der Waals | Dispersion-Corrected DFT (e.g., DFT-D3) | Accurate lattice energies, contribution of dispersion forces |

| Lennard-Jones Potential | Pairwise potential energy as a function of distance | |

| Energy Framework Analysis | Visualization of interaction topology, pairwise interaction energies |

Computational Prediction of Crystal Structures and Polymorphs

The ability to computationally predict the crystal structure of a molecule from its chemical diagram alone is one of the major goals of modern computational chemistry, a field known as Crystal Structure Prediction (CSP). google.com CSP is particularly important for compounds like this compound, as different crystal packing arrangements, or polymorphs, can exhibit distinct physical properties. The existence of unknown, more stable polymorphs is a significant risk in materials development. arxiv.org

The CSP process is generally a multi-stage workflow: xtalpi.com

Conformer Search: The process begins by identifying all low-energy conformations of the isolated this compound molecule. This is crucial as molecular flexibility can significantly influence how the molecules pack in a crystal.

Crystal Packing Generation: Using the low-energy conformers, a vast number of hypothetical crystal packing arrangements are generated within various possible space groups. This search must be exhaustive to ensure all potential structures are sampled. schrodinger.com

Energy Ranking: The generated structures are then ranked based on their calculated lattice energy. This is initially done using computationally inexpensive methods like force fields. Promising low-energy structures are then subjected to more accurate, but computationally demanding, optimization using quantum mechanical methods, such as dispersion-corrected DFT. arxiv.orgrsc.org

The final output of a CSP study is a crystal energy landscape, which plots the relative energy of the predicted polymorphs. xtalpi.com The structures that lie at the global minimum and within a small energy window above it (e.g., ~1-2 kcal/mol) are considered the most likely to be experimentally observable. arxiv.org This landscape provides invaluable insight into the polymorphic possibilities of this compound before extensive experimental screening is undertaken. xtalpi.com

| CSP Workflow Stage | Description | Computational Tools |

| 1. Conformational Analysis | Identifies stable molecular shapes in the gas phase. | Molecular mechanics, DFT |

| 2. Structure Generation | Creates thousands of hypothetical crystal structures. | Algorithms like MOLPAK, random or systematic searches |

| 3. Energy Minimization | Optimizes the geometry of the generated structures. | Force fields, semi-empirical methods (DFTB) rsc.org |

| 4. Final Energy Ranking | Accurately ranks the stability of the most promising structures. | Dispersion-corrected DFT, free-energy calculations |

In Silico Spectroscopic Property Prediction and Validation

Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data to validate the computed structures. For this compound, this involves predicting spectra such as Nuclear Magnetic Resonance (NMR) and Infrared (IR).

DFT calculations are highly effective for predicting these properties. After obtaining an optimized molecular geometry, either in the gas phase or within a simulated crystal lattice, further calculations can be performed:

NMR Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) can be calculated. These tensors are then converted into chemical shifts, which can be directly compared to experimental NMR spectra. science.gov A strong correlation between the predicted and experimental shifts provides confidence in the accuracy of the computed molecular structure.

IR Spectroscopy: A frequency calculation on the optimized structure yields the vibrational modes of the molecule. science.gov The frequencies and intensities of these modes correspond to the peaks in an IR spectrum. Key vibrational modes for this compound, such as the N-H stretches, C=O stretches (from both the amide and acetyl groups), and aromatic ring vibrations, can be assigned and compared with experimental data.

This validation process is a cornerstone of computational studies. If a predicted low-energy crystal structure from a CSP study has a calculated IR or solid-state NMR (ssNMR) spectrum that matches the experimental spectrum of a known polymorph, it confirms the accuracy of the computational model. schrodinger.com

| Spectroscopic Property | Computational Method | Validation Approach |

| ¹³C and ¹H NMR | GIAO method within DFT | Comparison of calculated chemical shifts with experimental solution or solid-state NMR data. |

| Infrared (IR) Spectroscopy | DFT Frequency Calculation | Comparison of calculated vibrational frequencies and intensities with experimental IR spectra. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Acetylbenzamide, and what experimental conditions optimize yield and purity?

- Methodology :

-

Synthesis : Common approaches include condensation reactions between benzamide derivatives and acetylating agents. For example, acetic anhydride with a benzamide precursor under acidic catalysis (e.g., H₂SO₄) .

-

Optimization : Key factors include temperature control (reflux conditions), stoichiometric ratios, and catalyst selection. Post-synthesis purification via recrystallization or column chromatography ensures purity.

-

Characterization : Use NMR (¹H/¹³C) for structural confirmation, IR spectroscopy for functional group analysis, and X-ray crystallography for solid-state structure elucidation .

Table 1 : Example Synthesis Protocols for Benzamide Derivatives

Compound Method Key Steps Characterization Reference N–((2–Acetylphenyl)carbamothioyl)benzamide Condensation Reactants in refluxing ethanol NMR, X-ray diffraction 2-Acetyloxybenzoate (analog) Esterification Salicylic acid + acetic anhydride (H₂SO₄ catalyst) IR, melting point

Q. How should researchers ensure reproducibility when synthesizing this compound derivatives?

- Methodology :

- Detailed Protocols : Document exact reagent quantities, reaction times, and purification steps. Use standardized equipment (e.g., calibrated thermostats) .

- Supplementary Data : Include raw spectral data (NMR/IR peaks) and chromatograms in supplementary materials to enable replication .

- Reference Standards : Compare results with published spectra or commercially available standards for validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of toxic fumes (e.g., NOx from combustion) .

- Waste Disposal : Segregate chemical waste and use certified disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How can meta-analytical approaches address heterogeneity in reported biological activities of this compound derivatives?

- Methodology :

- Statistical Tools : Calculate heterogeneity metrics like I² (proportion of variability due to study differences) and H (standardized χ² statistic) to quantify inconsistencies .

- Subgroup Analysis : Stratify data by experimental variables (e.g., dosage, cell lines) to identify confounding factors .

- Sensitivity Testing : Exclude outlier studies and re-analyze data to assess robustness .

Q. What strategies reconcile discrepancies between theoretical predictions and experimental data in the crystallography of this compound complexes?

- Methodology :

- Computational Refinement : Use density functional theory (DFT) to model molecular geometries and compare with X-ray diffraction results .

- Error Analysis : Evaluate experimental uncertainties (e.g., thermal motion in crystallography) and adjust computational parameters iteratively .

- Cross-Validation : Validate findings with multiple spectroscopic techniques (e.g., NMR chemical shift predictions vs. observed data) .

Q. How to design experiments to determine structure-activity relationships (SAR) of this compound derivatives?

- Methodology :

-

Variable Selection : Systematically modify substituents (e.g., electron-withdrawing/donating groups) and assess biological activity .

-

High-Throughput Screening : Use automated platforms to test derivatives against target enzymes or cell lines .

-

Data Integration : Apply multivariate regression to correlate structural features (e.g., logP, polarity) with activity .

Table 2 : Key Variables for SAR Studies

Variable Example Modifications Assay Type Substituent Position Ortho vs. para acetyl groups Enzyme inhibition Solubility Polar vs. non-polar side chains Cell permeability assays Steric Effects Bulkier aromatic rings Binding affinity measurements

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.